Ethane-1,2-dithiolate;nickel(2+)
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Overview
Description
Ethane-1,2-dithiolate;nickel(2+) is a coordination compound where nickel is coordinated by ethane-1,2-dithiolate ligands. This compound is part of a broader class of nickel thiolate complexes, which have garnered significant interest due to their structural, electronic, and catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing ethane-1,2-dithiolate;nickel(2+) involves the reaction of nickel(II) chloride with ethane-1,2-dithiol in the presence of a base. The reaction typically proceeds in a solvent such as methanol or ethanol under reflux conditions . Another method involves the substitution of chlorido ligands in nickel complexes with thiolate anions .
Industrial Production Methods
Industrial production methods for nickel thiolate complexes often involve similar synthetic routes but are scaled up and optimized for higher yields and purity. Techniques such as vapor deposition and wetness impregnation are employed to prepare supported nickel catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-dithiolate;nickel(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Reduction reactions can yield nickel(I) or nickel(0) species.
Substitution: Ligand substitution reactions are common, where the thiolate ligands can be replaced by other ligands such as phosphines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Reactions often involve phosphine ligands like triphenylphosphine or bis(diphenylphosphino)ethane.
Major Products
The major products of these reactions include various nickel complexes with different oxidation states and ligand environments, such as nickel(III) thiolate complexes and nickel-phosphine complexes .
Scientific Research Applications
Ethane-1,2-dithiolate;nickel(2+) has numerous applications in scientific research:
Mechanism of Action
The mechanism by which ethane-1,2-dithiolate;nickel(2+) exerts its effects involves coordination to nickel centers, which can facilitate various catalytic processes. The compound’s sulfur atoms provide strong binding to nickel, stabilizing different oxidation states and enabling redox reactions. Molecular targets include enzymes with nickel-sulfur clusters, where the compound can act as a functional mimic .
Comparison with Similar Compounds
Similar Compounds
Nickel bis(diphenylphosphino)ethane complexes: These complexes have similar coordination environments but with phosphine ligands instead of thiolate ligands.
Nickel dithiolenes: These compounds feature 1,2-dithiolene ligands and exhibit similar redox properties.
Uniqueness
Ethane-1,2-dithiolate;nickel(2+) is unique due to its specific ligand environment, which provides distinct electronic and catalytic properties. The ethane-1,2-dithiolate ligands offer strong chelation to nickel, enhancing the stability and reactivity of the complex .
Properties
CAS No. |
62625-12-1 |
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Molecular Formula |
C2H4NiS2 |
Molecular Weight |
150.88 g/mol |
IUPAC Name |
ethane-1,2-dithiolate;nickel(2+) |
InChI |
InChI=1S/C2H6S2.Ni/c3-1-2-4;/h3-4H,1-2H2;/q;+2/p-2 |
InChI Key |
HIRNZIOQHBZWKZ-UHFFFAOYSA-L |
Canonical SMILES |
C(C[S-])[S-].[Ni+2] |
Origin of Product |
United States |
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